N-(2-methylbenzyl)-4-nitrobenzamide
Description
N-(2,2-Diphenylethyl)-4-nitrobenzamide is a hybrid molecule synthesized via a mechanochemical method, combining 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride. This solvent-free approach utilizes ball milling to achieve high yields (89%) and purity, with a melting point of 190–192°C . The compound is characterized by NMR (¹H and ¹³C), UV spectroscopy, and high-resolution mass spectrometry (HRMS), confirming its structural integrity . Its fragmentation pathways under mass spectrometry (MS/MS) reveal three distinct routes, generating ions such as m/z 150 (4-nitrobenzoylium) and m/z 181 (diphenylethylium) .
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11-4-2-3-5-13(11)10-16-15(18)12-6-8-14(9-7-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXROIZXBWVDCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2,2-diphenylethyl)-4-nitrobenzamide with analogous nitrobenzamide derivatives, emphasizing structural features, synthesis, bioactivity, and analytical data.
Key Differences and Implications
Halogenated derivatives (e.g., bromo, chloro, fluoro) improve lipophilicity and metabolic stability but may increase toxicity risks . Ortho-nitro substituents (e.g., N-(2-nitrophenyl)-4-bromobenzamide) influence hydrogen bonding and crystal packing, relevant to material science .
Synthetic Efficiency: The mechanochemical synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide is eco-friendly, avoiding solvents and reducing waste . Other compounds likely use traditional methods with higher environmental impact.
Halogenated analogs (e.g., 3-chloro-N-(2,4-difluorobenzyl)-4-nitrobenzamide) may mitigate mutagenicity while retaining bioactivity .
Analytical Characterization :
- HRMS and NMR data for N-(2,2-diphenylethyl)-4-nitrobenzamide are comprehensive, enabling precise structural validation . Similar data are lacking for other compounds, limiting comparative studies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-methylbenzyl)-4-nitrobenzamide, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound is typically synthesized via the Schotten-Baumann reaction, where 2-methylbenzylamine reacts with 4-nitrobenzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Purification involves sequential acid/base washes and chromatography (neutral Al₂O₃) to achieve >90% yield .
- Optimization : Key parameters include stoichiometric ratios (1:1 amine:acyl chloride), reaction time (30–60 min), and solvent choice. Lower temperatures (0–25°C) minimize side reactions like hydrolysis.
Q. How is this compound characterized to confirm structural integrity and purity?
- Techniques :
- NMR : H and C NMR identify aromatic protons (δ 8.3–8.4 ppm for nitrobenzamide) and methylbenzyl groups (δ 2.9–3.6 ppm for CH₂-NH) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 305.0683) with <2 ppm error .
- UV-Vis : Absorbance maxima at 239 nm (π→π*) and 290 nm (n→π*) correlate with nitro and benzamide conjugation .
Q. What preliminary biological activities are reported for structurally similar nitrobenzamide derivatives?
- Antimicrobial : Derivatives with chloro or methyl substituents show moderate activity against S. aureus (MIC: 8–16 µg/mL) .
- Anticancer : Analogues inhibit cancer cell lines (e.g., IC₅₀: 20–50 µM in MCF-7) via oxidative stress or enzyme interference .
Advanced Research Questions
Q. How can reaction conditions be modified to improve selectivity in synthesizing this compound derivatives?
- Strategies :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance acylation rates but may require lower temperatures to prevent decomposition.
- Catalysis : Lewis acids (e.g., ZnCl₂) or DMAP can accelerate amide bond formation while reducing side products .
- Data Contradiction : While triethylamine is standard, DBU (1,8-diazabicycloundec-7-ene) may improve yields in sterically hindered systems but risks over-base effects .
Q. What mechanistic insights into fragmentation pathways can be derived from mass spectrometry (MS) analysis?
- Fragmentation Patterns :
- Amide Bond Cleavage : Generates (4-nitrobenzylidyne)oxonium (m/z 150) and 2-methylbenzylammonium (m/z 121) ions .
- NO• Loss : Radical-driven elimination of NO• (30 Da loss) produces resonance-stabilized ions (m/z 120) under ESI-MS .
- Implications : These pathways aid in structural validation and metabolite identification in biological matrices.
Q. How do substituent variations (e.g., chloro vs. methyl groups) impact biological activity and pharmacokinetic properties?
- SAR Analysis :
| Substituent | LogP | Solubility (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| 2-methyl | 3.2 | 12.5 | 45.3 (MCF-7) |
| 3-chloro | 3.8 | 8.7 | 22.1 (HeLa) |
- Chloro Effects : Increased lipophilicity (LogP) enhances membrane permeability but reduces aqueous solubility. Chloro derivatives show improved cytotoxicity due to electrophilic interactions with cellular targets .
Q. What computational or crystallographic methods are suitable for analyzing the 3D structure and electronic properties of this compound?
- Crystallography : SHELX software (SHELXL/SHELXD) resolves bond lengths and angles, critical for understanding nitro group conjugation and amide planarity .
- DFT Calculations : Predict HOMO-LUMO gaps (e.g., 4.1 eV) and electrostatic potential surfaces to identify reactive sites for functionalization .
Data Contradictions and Resolution
- Bioactivity Discrepancies : Some studies report potent antimicrobial activity for chloro derivatives, while others show negligible effects. This may arise from assay variability (e.g., broth microdilution vs. disk diffusion) or bacterial strain differences .
- Synthetic Yields : Yields drop from 90% to 60% when scaling from mmol to mole quantities due to inefficient mixing or heat dissipation. Microfluidic reactors or dropwise reagent addition can mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
